The compound is cataloged under CAS number 1251011-05-8 and is often utilized in various scientific research fields, including organic synthesis and pharmacology. Its classification as a spirocyclic compound highlights its structural uniqueness, which can influence its chemical behavior and biological activity.
The synthesis of tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate typically involves several steps, utilizing multi-step organic synthesis techniques. A common synthetic route includes:
This multi-step process allows for high yields and purity when carefully controlled.
The molecular structure of tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate features a spirocyclic arrangement that includes:
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action for tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with biological targets such as enzymes or receptors:
Preliminary studies suggest that it may exhibit anti-inflammatory properties, although further research is needed to elucidate these mechanisms fully.
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate possesses several notable physical and chemical properties:
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate has potential applications across various scientific fields:
Future research may expand its applications in materials science and other fields by investigating its properties and interactions with biological systems more comprehensively.
Spirocyclic architectures represent a cornerstone of modern medicinal chemistry, characterized by their unique three-dimensionality and structural rigidity. These compounds feature a single atom (the spiro carbon) connecting two perpendicular rings, creating a distinctive spatial geometry that enables precise vectorial presentation of pharmacophoric elements. The tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate exemplifies this class, incorporating both nitrogen and oxygen heteroatoms within its bicyclic ring system to create a versatile scaffold for drug discovery. Its molecular framework (C₁₁H₂₀N₂O₃) combines a spiro-fused [3.5]nonane core with a tert-butoxycarbonyl (Boc) protecting group, strategically positioned to facilitate synthetic elaboration into bioactive molecules [1] . This structural complexity enhances binding selectivity while maintaining synthetic accessibility—a dual advantage driving its adoption in targeting challenging biological interfaces.
Table 1: Fundamental Structural Attributes of Spirocyclic Scaffolds
Structural Feature | Spiropiperidines | Spirooxazolines | 5-oxa-2,9-diazaspiro[3.5]nonane |
---|---|---|---|
Representative Core | Piperidine-cycloalkane | Oxazoline-cycloalkane | Tetrahydrofuro-pyrrolidine |
Stereochemical Complexity | Moderate | High | High |
Characteristic Functionalization | N-Alkylation | Olefinic modification | Boc-protected secondary amine |
3D Vectorial Control | ++ | +++ | +++ |
Synthetic Tractability | High | Moderate | High |
The integration of spiroheterocycles into pharmaceutical agents evolved from early natural product discoveries (e.g., spirostans in steroid sapogenins) to purpose-built synthetic scaffolds. By the 1980s, chemists exploited spirocyclic conformational restriction to enhance receptor affinity and metabolic stability. Seminal work included spirobarbiturates as anxiolytics and spiro[cyclopropane-piperidines] as CCR5 antagonists. The emergence of oxygen-nitrogen spiro systems in the 2000s addressed limitations in peptide mimetic design, where traditional scaffolds suffered from excessive flexibility and poor bioavailability. The 5-oxa-2,9-diazaspiro[3.5]nonane system arose as a solution, combining a tetrahydrofuran oxygen for polarity modulation with a pyrrolidine nitrogen for hydrogen bonding [1] . Its Boc-protected derivative (CAS-directed synthesis circa 2010s) enabled efficient library production via amide couplings or nucleophilic substitutions at the N9 position while preserving the secondary amine at N2 [2] [6].
Table 2: Evolution of Key Spiroheterocyclic Drug Scaffolds
Era | Scaffold Class | Therapeutic Application | Limitations Addressed |
---|---|---|---|
1970-1990 | Spirostans | Steroidal drugs | Structural complexity |
1990-2010 | Spiropiperidine-4-ones | Antivirals, CNS agents | Pharmacokinetic optimization |
2000-2010 | 2,7-Diazaspiro[3.5]nonanes | Kinase inhibitors | Solubility & target promiscuity |
2010-Present | O/N-Heteroatomic spirocycles (e.g., 5-oxa-2,9-diazaspiro[3.5]nonane) | GPCR modulators, CNS drugs | 3D diversity & metabolic stability |
Recent advances leverage this scaffold in CNS drug discovery, where its balanced logP (~0.3–1.5) and hydrogen-bonding capacity (3 acceptors, 1 donor) facilitate blood-brain barrier penetration [1] [10]. Patent analyses reveal its incorporation in GPR52 agonists for schizophrenia treatment, exploiting the spirocore’s ability to mimic dopaminergic pharmacophores without peptide backbone liabilities [10].
Oxygen-nitrogen spirocycles confer distinct physicochemical advantages over carbon-only analogues. The 5-oxa-2,9-diazaspiro[3.5]nonane exemplifies this: its furan oxygen reduces cLogP by 0.5–1.0 units versus all-carbon counterparts while enhancing aqueous solubility. Simultaneously, the pyrrolidine nitrogen (Boc-protected at N2) provides a synthetic handle for introducing aryl/heteroaryl groups via deprotection-alkylation sequences. This modularity enables rapid generation of structural diversity while preserving the scaffold’s spatial geometry [1] [6]. Critically, the oxygen atom occupies a strategic vector perpendicular to the secondary amine (N9), creating a bidentate hydrogen-bonding motif crucial for binding CNS targets like serotonin receptors and dopamine transporters [10].
Table 3: Physicochemical Properties of O/N-Spiro Systems vs. Carbon Analogues
Parameter | 5-oxa-2,9-diazaspiro[3.5]nonane | 2,9-diazaspiro[3.5]nonane | Spiro[3.5]nonane |
---|---|---|---|
Molecular Formula | C₁₁H₂₀N₂O₃ (Boc-protected) | C₁₁H₂₁N₂O₂ | C₉H₁₆ |
cLogP (Predicted) | 0.32–0.92 | 1.05–1.78 | 2.81–3.45 |
H-Bond Acceptors | 3 | 2 | 0 |
H-Bond Donors | 1 (N9-H) | 1 | 0 |
PSA (Ų) | 49.1 | 32.3 | 0 |
Synthetic Versatility | High (N2, N9, O5 modifiable) | Moderate (N2, N9) | Low |
Metabolic studies of related O/N-spirocycles reveal resistance to oxidative degradation due to the constrained ring system, extending in vivo half-lives. The tetrahydrofuran moiety avoids the rapid clearance observed in morpholine analogues while providing similar electron density distribution. This stability profile positions such scaffolds as superior cores for long-acting therapeutics, particularly in neuropharmacology where sustained receptor engagement is critical [6] [10].
The Boc-protected 5-oxa-2,9-diazaspiro[3.5]nonane serves as a multifunctional building block in lead optimization. Its synthesis typically employs ring-closing strategies from 1,3-biselectrophiles (e.g., bromoalkyl aldehydes) reacting with pyrrolidine precursors, followed by Boc protection. Key advantages include:
Notably, positional isomerism significantly impacts pharmacology. Contrasting 5-oxa-2,9-diazaspiro[3.5]nonane (SMILES: CC(C)(C)OC(=O)N1CC2(C1)NCCCO2) with its 8-oxa-2,5-diazaspiro[3.5]nonane analogue (SMILES: CC(C)(C)OC(=O)N1CCOCC12CNC2) reveals altered nitrogen vector angles (112° vs. 98°) and protonation energies (226 kcal/mol vs. 219 kcal/mol), translating to divergent receptor affinities [1] [6]. This underlines the structural precision inherent to this scaffold.
Table 4: Comparative Analysis of Spiro[3.5]nonane Isomers
Attribute | 5-oxa-2,9-diazaspiro[3.5]nonane | 8-oxa-2,5-diazaspiro[3.5]nonane | 2-oxa-5,8-diazaspiro[3.5]nonane |
---|---|---|---|
Representative SMILES | CC(C)(C)OC(=O)N1CC2(C1)NCCCO2 | CC(C)(C)OC(=O)N1CCOCC12CNC2 | O=C(OC(C)(C)C)N1CCNC21COC2 |
CAS Registry No. | Not specified | 1251002-01-3 / 1251020-41-3 | 1367777-12-5 |
Molecular Weight | 228.29 g/mol | 228.29 g/mol | 228.29 g/mol |
Key Functional Groups | Boc-N(2), N(9)-H, O(5)-ether | Boc-N(2), N(5)-H, O(8)-ether | Boc-N(8), N(5)-H, O(2)-ether |
Ring Fusion Vectors | Furan O adjacent to spiro carbon | Furan O opposite N5 | Furan O adjacent to N5 |
Commercial Availability | Enamine (UA origin) | BLD Pharm / Fluorochem UK | BLD Pharm |
Recent applications include its use in spirocyclic GPR52 modulators (WO2024091541A1), where the core’s protonatable nitrogen (N9) forms salt bridges with Asp³·³² of the receptor, while the furan oxygen stabilizes adjacent hydrophobic residues. Such tailored interactions underscore its role in next-generation CNS therapeutics beyond traditional "flat" heterocycles [10]. Commercial sourcing from specialized suppliers (e.g., Enamine, BLD Pharm, Fluorochem UK) ensures accessibility, though cold-chain transport (2–8°C) is recommended for long-term stability [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1